
4-Chloro-2-methoxy-6-methylpyrimidin-5-amine
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Overview
Description
4-Chloro-2-methoxy-6-methylpyrimidin-5-amine is a chemical compound with the molecular formula C6H8ClN3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methoxy-6-methylpyrimidin-5-amine typically involves the chlorination of 2-methoxy-6-methylpyrimidine followed by amination. One common method involves the reaction of 4-chloro-2-methoxy-6-methylpyrimidine with ammonia or an amine under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and amination processes. These methods are optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methoxy-6-methylpyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or ammonia are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted pyrimidines.
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of amines.
Scientific Research Applications
4-Chloro-2-methoxy-6-methylpyrimidin-5-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methoxy-6-methylpyrimidin-5-amine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the presence of functional groups. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, altering their activity and leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylpyrimidine: Similar structure but lacks the methoxy group.
2-Amino-4-chloro-6-methylpyrimidine: Contains an amino group instead of a methoxy group.
2,4-Dichloro-6-methylpyrimidine: Contains an additional chlorine atom.
Uniqueness
4-Chloro-2-methoxy-6-methylpyrimidin-5-amine is unique due to the presence of both a chlorine and a methoxy group on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C6H8ClN3O |
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Molecular Weight |
173.60 g/mol |
IUPAC Name |
4-chloro-2-methoxy-6-methylpyrimidin-5-amine |
InChI |
InChI=1S/C6H8ClN3O/c1-3-4(8)5(7)10-6(9-3)11-2/h8H2,1-2H3 |
InChI Key |
WFNLQBSAGJBWDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC)Cl)N |
Origin of Product |
United States |
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